N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride
Description
N-[4-Methoxy-3-[[(2-Phenylpiperidin-3-yl)Amino]Methyl]Phenyl]-N-Methylmethanesulfonamide Hydrochloride is a synthetic small molecule characterized by a methoxy-substituted phenyl ring linked to a methanesulfonamide group and a 2-phenylpiperidin-3-yl moiety. The compound’s structure combines aromatic, sulfonamide, and piperidine pharmacophores, which are often associated with modulation of protein targets such as enzymes or receptors.
Properties
Molecular Formula |
C21H30ClN3O3S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O3S.ClH/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16;/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3;1H |
InChI Key |
WVCMEULEFXFFEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Piperidine Modifications : The target compound’s 2-phenylpiperidin-3-yl group differentiates it from RS 39604 (piperidin-4-ylpropane) and other analogues with morpholine or pyrrolidine rings (e.g., ). The phenyl substitution on the piperidine ring may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins .
- Sulfonamide Linkage: Unlike RS 39604, which lacks a sulfonamide group, the target compound shares this feature with N-{3-Methoxy-4-[(4-Methoxyacridin-9-yl)Amino]Phenyl}Methanesulfonamide Hydrochloride (). Sulfonamide groups are known to improve metabolic stability and hydrogen-bonding interactions with biological targets .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparisons
Key Observations :
- However, resistance mutations (e.g., E522K) may reduce efficacy, as seen in mAMSA analogues .
- Cytotoxicity : Methoxy-substituted aromatic rings (common in the target compound and derivatives) correlate with improved antiproliferative activity, likely due to enhanced membrane permeability and electron-donating effects .
Computational and Bioactivity Clustering Insights
- Molecular Similarity Metrics : Tanimoto and Dice indices () predict that the target compound clusters with sulfonamide-containing analogues (e.g., ) due to shared pharmacophores. Such clustering aligns with bioactivity profiles linked to kinase or topoisomerase inhibition .
- Bioactivity Clustering : Compounds with methoxy-phenyl and sulfonamide groups (e.g., ) show overlapping modes of action in cytotoxicity assays, supporting the hypothesis that the target compound may share similar biological pathways .
Biological Activity
N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride, with the molecular formula C21H30ClN3O3S and a molecular weight of approximately 440.0 g/mol, is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group, which contributes to its versatility in biological interactions. The unique arrangement of functional groups enhances its potential for therapeutic applications, particularly in antimicrobial and anticancer domains .
Research indicates that this compound may exert its effects through interaction with specific receptors or enzymes. This modulation can lead to significant therapeutic outcomes, particularly in the management of pain and inflammation. Initial studies suggest that it may function as a neurokinin-1 (NK1) receptor antagonist, which plays a crucial role in pain transmission and inflammatory responses .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have shown that it can inhibit tumor growth in xenograft models, suggesting potential application in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | 0.89 |
| 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride | 334981-11-2 | 0.81 |
| 2-(4-Aminophenyl)-N-methylethanesulfonamide | 98623-16-6 | 0.77 |
The similarity index indicates the structural resemblance between these compounds and highlights the unique features of this compound that may contribute to its distinct biological activity.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Inhibition : In a laboratory setting, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
